3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XL388-C2-amide-PEG9-NH2 (hydrochloride) is a chemical compound used as an intermediate in the synthesis of C26-linked rapamycin analogs . This compound is characterized by its molecular formula C43H63ClFN5O13S and a molecular weight of 944.50 g/mol . It is typically used in scientific research and pharmaceutical applications.
Preparation Methods
The synthesis of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves several steps, including the formation of the amide bond and the attachment of the polyethylene glycol (PEG) chain. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . The compound is usually stored at 4°C in a sealed container to prevent moisture absorption .
Chemical Reactions Analysis
XL388-C2-amide-PEG9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
XL388-C2-amide-PEG9-NH2 (hydrochloride) is primarily used in the synthesis of rapamycin analogs, which are important in cancer research and treatment . These analogs have shown potential in inhibiting the growth of cancer cells and are being studied for their therapeutic applications . Additionally, this compound is used in the development of targeted drug delivery systems due to its ability to form stable conjugates with various therapeutic agents .
Mechanism of Action
The mechanism of action of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves its role as an intermediate in the synthesis of rapamycin analogs. These analogs target the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting this pathway, the rapamycin analogs can effectively reduce the growth of cancer cells .
Comparison with Similar Compounds
XL388-C2-amide-PEG9-NH2 (hydrochloride) is unique due to its specific structure and role in the synthesis of C26-linked rapamycin analogs . Similar compounds include:
XL388-C2-amide-PEG9-NH2 (trifluoroacetate): Another form of the compound used in similar applications.
Rapamycin analogs: These compounds share a similar mechanism of action but differ in their specific chemical structures and therapeutic applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62FN5O13S.ClH/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADRLSBVSNXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClFN5O13S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.